molecular formula C32H31N3O6S B3009528 2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 452089-53-1

2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3009528
CAS No.: 452089-53-1
M. Wt: 585.68
InChI Key: RETMERPSFYZKPA-UHFFFAOYSA-N
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Description

Key substituents include:

  • 4,5-Dimethoxy groups on the phenethyl side chain, which may enhance solubility and modulate electronic properties.
  • A sulfonyl-linked 4-phenylpiperazine moiety, a common pharmacophore in CNS-targeting agents due to its affinity for serotonin and dopamine receptors.
  • A phenethyl spacer connecting the core to the sulfonylpiperazine group, influencing conformational flexibility and binding kinetics.

Properties

IUPAC Name

2-[2-[4,5-dimethoxy-2-(4-phenylpiperazin-1-yl)sulfonylphenyl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O6S/c1-40-27-20-23(14-15-35-31(36)25-12-6-8-22-9-7-13-26(30(22)25)32(35)37)29(21-28(27)41-2)42(38,39)34-18-16-33(17-19-34)24-10-4-3-5-11-24/h3-13,20-21H,14-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETMERPSFYZKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCN(CC5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound belongs to the class of benzoisoquinoline derivatives, which are known for various pharmacological properties. Its structure can be broken down into several key components:

  • Benzo[de]isoquinoline core : Provides a framework for biological activity.
  • Dimethoxy groups : Potentially enhance lipophilicity and bioavailability.
  • Piperazine moiety : Associated with neuroactive properties.
  • Sulfonyl group : May contribute to the compound's interaction with biological targets.

Antiviral Properties

Recent studies have indicated that compounds similar to this one exhibit antiviral activity against various viruses. For instance, a related compound was shown to inhibit enterovirus replication by targeting viral proteins essential for replication . The sulfonamide group in the structure may enhance this antiviral effect by interacting with viral enzymes.

Neuropharmacological Effects

The piperazine ring is significant in neuropharmacology. Research has demonstrated that piperazine derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibiting AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions . The specific compound may exhibit similar effects due to its structural characteristics.

Anticancer Activity

Benzoisoquinoline derivatives have been studied for their anticancer properties. A study highlighted that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways . The presence of the dimethoxy and sulfonyl groups might play a role in enhancing the anticancer activity by improving solubility and bioavailability.

Table: Summary of Biological Activities

Activity TypeRelated StudiesMechanism of Action
AntiviralInhibition of enterovirus Targeting viral replication proteins
NeuropharmacologicalAChE inhibition Increasing acetylcholine levels
AnticancerInduction of apoptosis Activation of apoptotic pathways

Study 1: Antiviral Activity

In a recent study, a series of piperazine derivatives were screened for antiviral activity against enteroviruses. The results indicated that compounds with similar structural motifs to our compound showed significant inhibition of viral replication at low micromolar concentrations, suggesting potential therapeutic applications in treating viral infections .

Study 2: Neuropharmacological Effects

Another study focused on evaluating the AChE inhibitory potential of various piperazine derivatives. The findings revealed that compounds with a piperazine ring exhibited notable AChE inhibition, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Study 3: Anticancer Efficacy

Research conducted on benzoisoquinoline derivatives illustrated their capability to induce apoptosis in cancer cell lines. The study emphasized the importance of structural modifications, such as the addition of methoxy and sulfonyl groups, in enhancing anticancer efficacy .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to this one exhibit antiviral properties, particularly against enteroviruses. The compound's ability to inhibit viral replication can be attributed to its interaction with viral proteins, making it a candidate for antiviral drug development .

Neuropharmacology

The piperazine component is known for its interaction with serotonin and dopamine receptors. Studies have shown that derivatives can modulate neurotransmitter systems, suggesting potential applications in treating psychiatric disorders such as depression and anxiety .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cells. Its mechanism may involve the inhibition of specific signaling pathways that are crucial for cancer cell survival .

Analgesic Effects

The compound's structure suggests potential analgesic properties, possibly through modulation of pain pathways in the central nervous system. Research into similar compounds has shown effectiveness in pain management, warranting further investigation into this specific derivative .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that a related benzoisoquinoline compound significantly reduced viral load in vitro against Coxsackievirus B3. The mechanism involved the inhibition of viral protein synthesis, showcasing the potential of this compound class in antiviral therapy .

Case Study 2: Neuropharmacological Assessment

In a clinical trial assessing the effects of piperazine derivatives on mood disorders, participants reported significant improvements in depressive symptoms after administration of a related compound. The study highlighted the importance of receptor selectivity and dosing in achieving therapeutic effects .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAntiviral
Compound BStructure BAntidepressant
Compound CStructure CAnalgesic

Comparison with Similar Compounds

Benzo[de]isoquinoline-1,3(2H)-dione vs. Isoindoline-1,3-dione

  • Analog Compounds : Isoindoline-1,3-dione derivatives (e.g., compounds 6–8 in –4) have smaller cores, which may reduce steric hindrance but limit π-π interactions .

Substituent Effects

Sulfonylpiperazine Moieties

  • Target Compound : The 4-phenylpiperazine-sulfonyl group is structurally distinct from the 4-methoxyphenylsulfonylpiperazine in . The phenyl group may enhance lipophilicity and receptor affinity compared to methoxy .
  • N-Arylpiperazine Derivatives: Compounds in –6 feature piperazine attached via ethyl spacers to isoquinoline-diones.

Electron-Withdrawing vs. Electron-Donating Groups

  • Target Compound : The 4,5-dimethoxy groups are electron-donating, contrasting with the electron-withdrawing fluoro and methyl groups in isoindoline-dione derivatives (–3). Antimicrobial studies suggest electron-withdrawing groups enhance activity , implying the target’s dimethoxy groups may prioritize other pharmacological properties.

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